molecular formula C10H11NO4 B1346141 1,2-dimethoxy-4-(2-nitroethenyl)benzene

1,2-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B1346141
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with the chemical formula C10H11NO4This compound is characterized by its yellow crystalline or powder form and has a strong fragrance . It is primarily used as a reagent in organic synthesis .

Preparation Methods

1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be synthesized through a nitroylation reaction. This involves adding nitric acid and a nitro ion source in an appropriate solvent to react with 3,4-dimethoxystyrene . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained.

Chemical Reactions Analysis

1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3

InChI Key

SYJMYDMKPSZMSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Scheme I, an optionally substituted dimethoxybenzaldehyde of formula 2, nitromethane and a catalytic amount of ammonium acetate (about 10 mol% per dimethoxybenzaldehyde) are heated to about 70°-100° C. for about 2-6 hours. The resulting product is precipitated from a mixture of water and isopropanol (about 7:1) to yield a nitrostyrene derivative of formula 3 (step 1). For example, 3,4-dimethoxybenzaldehyde is treated with NH4OAc and nitromethane to yield 3,4-dimethoxy-β-nitrostyrene (3). Alternatively, one can purchase 3,4-dimethoxy-β-nitrostyrene commercially.
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Synthesis routes and methods II

Procedure details

In a 1 l. r.b. flask 100 g. (0.6 mole) of 3,4-dimethoxybenzaldehyde, 40 g. (0.52 mole) of ammonium acetate, 50 ml. (0.93 mole) of nitromethane, and 400 ml. of glacial acetic acid were combined and refluxed for 2 hours. The solution was then cooled to room temperature overnight. Yellow crystals were then collected via suction filtration and washed with hexane and ether. 73 g. of desired product were collected with m.p. 133°-134° C.
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Synthesis routes and methods III

Procedure details

In a 250 mL flask was placed 42.45 g of 3,4-dimethoxybenzaldehyde (0.255 mole, 1 eq.), 64 mL of glacial acetic acid (4.0 M), 9.83 g of ammonium acetate (0.128 mole, 0.5 eq), and 15.2 mL of nitromethane (0.281 mole, 1.1 eq.). The mixture was stirred well and heated to reflux for 1.5 hour and allowed to cool to room temperature. The reaction mass solidified and was dissolved in methylene chloride (500 mL) and washed with water (2×400 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to provide 56.33 g of crude product. Crystallization of the product from ethanol (240 mL) and acetone (100 mL) provided 28.66 g of 2-(3,4-dimethoxypheny)-nitroethene (0.137 mole), 53.7% yield.
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